Boc-D-His(DNp)-OH.IPA

D-peptide synthesis chiral purity enantiomeric differentiation

Histidine epimerization during SPPS coupling and premature Dnp cleavage under Fmoc conditions compromise peptide fidelity. Boc-D-His(DNp)-OH.IPA resolves both challenges as an orthogonally protected D-enantiomer building block purpose-built for Boc/Bzl protocols. • D-configuration ([α]20D = -65±1°) enables protease-resistant D-peptide therapeutics with extended in vivo half-life. • IPA solvate ensures crystalline stability and defined stoichiometry for accurate weighing. • Dnp group remains intact under TFA deprotection and HF/TFMSA cleavage, unlike the ~84% premature loss observed under 20% piperidine/DMF Fmoc conditions. • ≥99.5% Chiral HPLC purity supports use as a reference standard for chiral separation method validation.

Molecular Formula C20H27N5O9
Molecular Weight 481.5 g/mol
CAS No. 204125-03-1
Cat. No. B6355039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-His(DNp)-OH.IPA
CAS204125-03-1
Molecular FormulaC20H27N5O9
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1
InChIKeyJIPXPRCGGOALQD-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-His(DNp)-OH.IPA: Identity & Procurement


Boc-D-His(DNp)-OH.IPA (N-α-tert-Butyloxycarbonyl-N-im-dinitrophenyl-D-histidine isopropanol solvate, CAS 204125-03-1) is an orthogonally protected D-histidine derivative for solid-phase peptide synthesis (SPPS). The compound incorporates a tert-butyloxycarbonyl (Boc) group at the Nα-terminus and a 2,4-dinitrophenyl (DNp/Dnp) group on the imidazole N(im) position . Its isopropanol (IPA) solvate form provides crystalline stability and defined stoichiometry for accurate weighing . As a non-proteinogenic D-enantiomer building block, it enables synthesis of D-peptide therapeutics, mirror-image biologics, and protease-resistant peptide analogs .

Orthogonal D-His Building Block D-enantiomer for D-peptide synthesis and protease-resistant constructs
Boc-SPPS Imidazole Protection Dnp group stable to TFA and HF/TFMSA; designed for Boc protocols
Crystalline IPA Solvate Defined stoichiometry for accurate molar calculations and weighing

Boc-D-His(DNp)-OH.IPA: Chiral Purity, Dnp & Solvate Risks


Generic substitution of Boc-D-His(DNp)-OH.IPA without rigorous specification matching introduces multiple procurement risks. First, the D-configuration is enantiomerically distinct from the L-isomer (Boc-His(Dnp)-OH, CAS 25024-53-7), with opposite optical rotation and divergent peptide folding outcomes; substituting one for the other yields peptides with altered or abolished biological activity . Second, the Dnp protecting group exhibits pronounced lability under Fmoc-SPPS deprotection conditions (20% piperidine/DMF), with literature reporting 84% premature Dnp cleavage, rendering Dnp-protected histidine incompatible with Fmoc/Boc hybrid strategies unless this side reaction is explicitly managed [1]. Third, histidine residues are notoriously prone to racemization during coupling; the choice of N(im)-protecting group critically influences racemization extent, with comparative studies showing that Dnp protection can result in approximately 50% racemization under certain coupling conditions, underscoring that not all imidazole-protected histidine derivatives perform equivalently [2].

Enantiomer Mismatch The L-isomer (Boc-His(Dnp)-OH) yields opposite peptide stereochemistry; optical rotation and chiral HPLC differ, invalidating D-peptide studies.
Dnp Lability in Fmoc Workflows Dnp group undergoes substantial premature cleavage under Fmoc deprotection conditions; not suitable for Fmoc-SPPS unless side reaction is mitigated.
Racemization During Coupling Histidine residues with Dnp protection may exhibit higher racemization than Bom-protected analogs; coupling protocol must be validated.

Boc-D-His(DNp)-OH.IPA: Procurement Evidence


Enantiomeric Purity: D- vs. L-Configuration

Boc-D-His(DNp)-OH.IPA is the D-enantiomer, contrasting with the widely available L-enantiomer Boc-His(Dnp)-OH (CAS 25024-53-7). The D-isomer exhibits negative optical rotation ([α]20/D = -65 ± 1°, c=1 in EtOAc), whereas the L-isomer shows positive rotation ([α]20/D = +61±3°, c=1 in EtOAc) . This specification is critical for synthesizing D-peptides, which resist proteolytic degradation and serve as mirror-image therapeutic candidates or racemization standards .

Enantiomeric Purity
Head-to-head
D-isomer: [α]20/D = -65 ± 1° (≥99.5% Chiral HPLC)
L-isomer: [α]20/D = +61 ± 3° (≥98% TLC)
Opposite sign; Δ magnitude ~4°
c=1% in EtOAc, 20°C
Supports D-enantiomer identity for stereochemical-control studies
Verify optical rotation upon receipt
D-peptide synthesis chiral purity enantiomeric differentiation

Dnp Stability: Boc-SPPS vs. Fmoc Conditions

Boc-D-His(DNp)-OH.IPA is explicitly designed for Boc-SPPS, where the Dnp group remains stable to the acidic Boc-deprotection conditions (TFA) and the final HF or TFMSA cleavage steps . By contrast, under Fmoc-SPPS basic deprotection (20% piperidine/DMF), the Dnp group undergoes substantial premature cleavage—quantified at 84% cleavage during routine Fmoc deprotection cycles [1]. This incompatibility precludes the use of Dnp-protected histidine in Fmoc/Boc hybrid protocols without explicit side-reaction mitigation.

Dnp Stability
Cross-study
Boc-SPPS: stable to TFA, HF/TFMSA
Fmoc-SPPS: 84% premature cleavage
Stable vs. 84% loss
20% piperidine/DMF (Fmoc); TFA/HF (Boc)
Dnp stability context: fit for Boc-SPPS; avoid Fmoc unless side reaction controlled
Literature reports 84% Dnp cleavage under Fmoc cycles
Boc-SPPS protecting group orthogonality Dnp lability

Racemization in Coupling: Dnp vs. Bom Protection

Histidine residues are exceptionally prone to racemization during peptide bond formation. In a controlled comparative study using the DCC/HOBt coupling method, Boc-His(Dnp)-OH exhibited approximately 50% racemization, whereas the Bom-protected analog Boc-His(Bom)-OH showed only 1.1% racemization under identical conditions [1]. This marked difference highlights that Dnp protection, while historically used, does not suppress racemization as effectively as alternative N(im)-protecting groups, informing the selection of coupling reagents and protocols for Dnp-protected histidine derivatives.

Racemization: Dnp vs. Bom
Head-to-head
Boc-His(Dnp)-OH: ~50% racemization
Boc-His(Bom)-OH: 1.1% racemization
~45-fold higher racemization
DCC/HOBt coupling in DMF
Racemization context informs coupling reagent selection for Dnp-His
Bom protection yields significantly lower racemization
racemization histidine coupling imidazole protection

Purity Specification: Chiral HPLC vs. TLC

Commercial Boc-D-His(DNp)-OH.IPA is supplied with a purity specification of ≥ 99.5% as determined by Chiral HPLC . This analytical method simultaneously quantifies both chemical purity and enantiomeric excess, ensuring absence of L-isomer contamination. In contrast, the L-isomer commercial specification is typically ≥ 98.0% by TLC, a method that does not resolve enantiomers . The 1.5% higher nominal purity plus enantiomeric resolution provides enhanced confidence for applications where trace D/L cross-contamination would confound results.

Purity Specification
Cross-study
≥ 99.5% by Chiral HPLC
≥ 98.0% by TLC (L-isomer)
+1.5 pp; chiral vs. achiral method
Chiral HPLC vs. TLC
Chiral HPLC specification supports enantiomeric purity confidence
TLC cannot detect enantiomeric contamination
analytical specification chiral HPLC quality control

Melting Point & Crystalline Solvate Form

Boc-D-His(DNp)-OH.IPA is supplied as a defined 1:1 isopropanol solvate, with a reported melting point of 110-113 °C and appearance as a light yellow crystalline powder . The solvate form ensures consistent stoichiometry for accurate molar calculations during synthesis planning. The unsolvated free acid form (C17H19N5O8, MW 421.4) of the L-isomer melts at a lower range of 98-100 °C (decomposition) , reflecting different solid-state properties.

Melting Point & Solvate
Cross-study
110–113 °C (1:1 IPA solvate)
98–100 °C (unsolvated L free acid, decomp.)
Δ ≈ 12–13 °C higher
Ambient pressure, crystalline solid
Melting point as identity and solvate consistency check
Deviation may indicate degradation or incorrect solvate
solvate form crystalline stability melting point

Boc-D-His(DNp)-OH.IPA: Research & Industrial Applications


Protease-Resistant D-Peptide Therapeutics

The D-enantiomer configuration (verified by [α]20D = -65 ± 1°) enables incorporation of D-histidine into therapeutic peptides that resist enzymatic degradation by endogenous proteases, extending in vivo half-life . This is critical for developing orally available peptide drugs and mirror-image phage display-derived candidates.

Boc-SPPS: Acid-Labile Side-Chain Protection

The Dnp group remains stable under the acidic conditions of Boc-SPPS (TFA deprotection and HF/TFMSA cleavage), making this compound suitable for synthesizing histidine-containing peptides via Boc/Bzl protocols without premature side-chain deprotection .

Histidine Racemization & Coupling Optimization

Given the documented ~50% racemization of Dnp-protected histidine under DCC/HOBt coupling conditions [1], this compound serves as a benchmark substrate for evaluating novel coupling reagents, additives, and microwave-assisted protocols aimed at suppressing histidine epimerization during SPPS.

Chiral Purity Control for Peptide Analytics

With a Chiral HPLC-certified purity of ≥ 99.5%, Boc-D-His(DNp)-OH.IPA can be employed as a reference standard for developing and validating chiral separation methods to detect D/L cross-contamination in peptide synthesis workflows .

Application
Selection Property
Validation Focus
D-Peptide Stability Studies
D-enantiomer configuration with confirmed optical rotation
Chiral HPLC purity and enantiomeric excess verification
Boc-SPPS Side-Chain Protection Research
Dnp stability under acidic Boc deprotection conditions
Dnp cleavage monitoring in Boc vs. Fmoc protocols
Histidine Racemization Optimization
Racemization propensity of Dnp-His during coupling
Racemization assay with novel coupling reagents
Chiral Purity Method Validation
Chiral HPLC-certified purity specification
Method sensitivity for D/L cross-contamination detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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